3-(2,3-Dichlorophenoxy)propyl-(2-hydroxyethyl)azanium
CAS No.: 418788-90-6
Cat. No.: VC0005268
Molecular Formula: C11H16Cl2NO2+
Molecular Weight: 265.15 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 418788-90-6 |
---|---|
Molecular Formula | C11H16Cl2NO2+ |
Molecular Weight | 265.15 g/mol |
IUPAC Name | 3-(2,3-dichlorophenoxy)propyl-(2-hydroxyethyl)azanium |
Standard InChI | InChI=1S/C11H15Cl2NO2/c12-9-3-1-4-10(11(9)13)16-8-2-5-14-6-7-15/h1,3-4,14-15H,2,5-8H2/p+1 |
Standard InChI Key | QVEIRCZEBQRCTR-UHFFFAOYSA-O |
SMILES | C1=CC(=C(C(=C1)Cl)Cl)OCCC[NH2+]CCO |
Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)OCCC[NH2+]CCO |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a 2,3-dichlorophenoxy group attached to a three-carbon propyl chain, which is further connected to a 2-hydroxyethylazanium cation. The presence of two chlorine atoms on the aromatic ring enhances its electrophilic character, while the quaternary ammonium group contributes to its solubility in polar solvents . The SMILES notation accurately captures its connectivity .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 265.15 g/mol | |
CAS Registry Number | 418788-90-6 | |
Solubility | Soluble in polar solvents |
Spectroscopic Characteristics
While explicit spectral data for this compound is limited, related ammonium salts exhibit distinctive NMR and IR profiles. For instance, the -NMR of analogous structures shows resonances for aromatic protons near 7.2–7.5 ppm and methylene groups adjacent to the ammonium center at 3.1–3.5 ppm . The hydroxyethyl group’s broad O–H stretch typically appears around 3300 cm in IR spectra .
Synthesis and Manufacturing
Optimization Challenges
Key challenges include controlling the regioselectivity of chlorophenol substitution and minimizing byproducts during quaternization. Patent data emphasizes the importance of stoichiometric precision and catalyst-free conditions to achieve yields exceeding 90% .
Biological and Pharmacological Activity
Agricultural Applications
Patents from the Institute of Plant Protection highlight the use of similar compounds as dual-function agents. A bifunctional ionic liquid combining cyproconazole (fungicide) with a phenoxy acid anion showed synergistic effects in crop protection . This suggests potential for the target compound in herbicide formulations, though field trials are needed.
Applications in Material Science
Ionic Liquid Formulations
Quaternary ammonium salts are pivotal in designing ionic liquids for green chemistry. The compound’s hydroxyethyl group may facilitate hydrogen bonding, enabling its use as a solvent or catalyst in organic synthesis . For instance, protic ammonium ionic liquids with dicamba anions have been patented for their low volatility and high thermal stability .
Table 2: Comparative Analysis of Related Ionic Liquids
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